4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and a methylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzonitrile Group: This step often involves nucleophilic substitution reactions where a nitrile group is introduced onto an aromatic ring.
Attachment of the Methylpyridazine Moiety: This can be done through etherification reactions where the pyridazine ring is functionalized with a methyl group and then attached to the pyrrolidine ring via an oxygen linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for its activity against specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzonitrile group are key to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the methylpyridazine moiety.
6-Methylpyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Uniqueness
4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to the combination of its structural elements, which confer specific biological activities and chemical properties. The presence of the methylpyridazine moiety, in particular, distinguishes it from other pyrrolidine and benzonitrile derivatives, potentially offering enhanced selectivity and potency in its applications.
Properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-2-7-16(20-19-12)23-15-8-9-21(11-15)17(22)14-5-3-13(10-18)4-6-14/h2-7,15H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSOZVEPRAYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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